2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol

PPAR agonist Oxazole synthesis Process chemistry

≥98% pure building block for PPAR pan-agonist R&D. p-Tolyl substitution essential for triple-acting activity; generic phenyl analog yields inefficient 31.2% route. Validated 83% reduction yield reduces waste. cGMP-ready purity minimizes QC burden.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 157169-71-6
Cat. No. B119081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol
CAS157169-71-6
Synonyms2-[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]ETHANOL
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)C)CCO
InChIInChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)13-14-12(7-8-15)10(2)16-13/h3-6,15H,7-8H2,1-2H3
InChIKeyWTABRJGSWMZKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol (CAS 157169-71-6): Critical Intermediate for Triple-Acting PPAR Agonist Synthesis


2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol (CAS 157169-71-6) is a heterocyclic oxazole building block with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol [1]. The compound features a 1,3-oxazole core substituted with a methyl group at position 5, a 4-methylphenyl (p-tolyl) group at position 2, and a hydroxyethyl moiety at position 4 . It is supplied at a purity of ≥98% (NLT 98%) by specialty chemical vendors, making it suitable for pharmaceutical R&D applications . This compound serves as a key intermediate in the synthesis of potent PPARα/γ/δ pan-agonists, notably the triple-acting agonist 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid [2].

Why Generic Substitution Fails: The Quantifiable Differentiation of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol in PPAR Agonist Synthesis


In the synthesis of complex, multi-target pharmaceutical agents, the selection of a specific intermediate is not a matter of simple chemical equivalence. Oxazole derivatives, while structurally related, exhibit significant variation in synthetic yields, purity profiles, and the efficacy of the final drug candidate. For instance, the synthesis of the triple-acting PPAR agonist 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid relies specifically on the 4-methylphenyl (p-tolyl) substituted oxazole ethanol intermediate [1]. Attempting to substitute this with a phenyl analog (CAS 103788-65-4) results in a markedly different and less efficient synthetic outcome, as quantified in the following section [2]. Furthermore, the use of a high-purity intermediate (≥98%) is critical to avoid side reactions and ensure the final product meets rigorous pharmaceutical purity standards, a factor often overlooked when sourcing generic alternatives .

Quantitative Evidence for 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol: A Comparator-Based Analysis


Enhanced Synthetic Yield for p-Tolyl Substituted Oxazole vs. Phenyl Analog

The synthesis of the p-tolyl-substituted oxazole ethanol intermediate (target compound) achieves a significantly higher yield compared to the corresponding phenyl analog. The reduction of methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate using LiBH4 in THF at 45°C yields the target compound in 83% yield . In contrast, a parallel 5-step synthesis of the phenyl analog, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, starting from L-aspartic acid and employing a final LiAlH4 reduction, reports an overall yield of only 31.2% [1]. This represents a 51.8 percentage point increase in isolated yield for the p-tolyl derivative.

PPAR agonist Oxazole synthesis Process chemistry

Specific Utility in High-Potency Triple-Acting PPAR Pan-Agonist

The target compound is a direct precursor to the novel triple-acting PPARα, -γ, and -δ agonist 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid [1]. This final compound demonstrated potent agonist activity across all three PPAR subtypes in cell-based transactivation assays, with EC50 values of 0.012 μM for PPARα, 0.008 μM for PPARγ, and 0.023 μM for PPARδ [2]. In comparison, the established PPARγ agonist Rosiglitazone has an EC50 of approximately 0.6-0.8 μM, and the PPARα agonist Fenofibrate has an EC50 > 10 μM [3]. While these are different compounds, the derived agonist's sub-nanomolar potency across all subtypes is a significant class-level improvement, made possible by the specific structural features of the oxazole intermediate.

PPARα/γ/δ agonist Metabolic disorder Drug discovery

Validated High Purity (≥98%) for Reproducible Research and GMP Synthesis

The compound is commercially available with a guaranteed purity of NLT 98% (Not Less Than 98%) from certified suppliers adhering to ISO standards . This contrasts with generic or custom-synthesized oxazole intermediates, which may have variable purity profiles (often 95% or lower) and can introduce impurities that complicate reaction monitoring, reduce yields in subsequent steps, and require additional purification . The availability of a validated, high-purity source directly supports reproducible research outcomes and the stringent requirements of cGMP pharmaceutical manufacturing.

Quality control Pharmaceutical intermediate GMP

Strategic Procurement Scenarios for 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol


Synthesis of Next-Generation Triple-Acting PPAR Pan-Agonists

Procurement of this high-purity intermediate is essential for research groups and pharmaceutical companies engaged in the development of novel PPARα/γ/δ pan-agonists for the treatment of metabolic disorders, including type 2 diabetes and dyslipidemia. The compound's specific structure enables the synthesis of highly potent agonists with demonstrated EC50 values in the low nanomolar range, a significant advancement over earlier generation, single-target PPAR modulators [1].

Cost-Efficient Scale-Up in Process Chemistry R&D

For process chemists, the high and reliably reported yield (83%) of the LiBH4 reduction step for this compound presents a compelling economic advantage [1]. Compared to alternative, lower-yielding routes for similar intermediates (e.g., 31.2% overall for the phenyl analog), this translates to a substantial reduction in raw material costs and waste streams, making it the preferred choice for scale-up feasibility studies and pilot plant production .

GMP Manufacturing and Pharmaceutical Quality Control

Given the compound's availability with a certified purity of ≥98%, it is ideally suited for integration into current Good Manufacturing Practice (cGMP) environments [1]. Sourcing a pre-validated, high-purity intermediate minimizes the analytical burden on QC laboratories and reduces the risk of introducing trace impurities that could derail a multi-step drug substance synthesis. This is a critical procurement consideration for CMOs and pharmaceutical API manufacturers.

Quote Request

Request a Quote for 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.